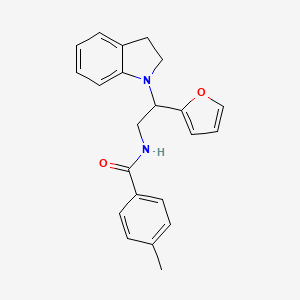

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide is a benzamide derivative featuring a 4-methyl-substituted benzamide core linked to an ethyl chain bearing both a furan-2-yl and an indolin-1-yl moiety.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKGXDXUOZUXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indoline moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the amide bond: The final step involves the formation of the amide bond between the indoline-furan intermediate and 4-methylbenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The indoline moiety can be reduced to indoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the indoline moiety would yield indoline derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The compound’s structural analogs can be categorized based on shared motifs: benzamide derivatives, indoline-containing compounds, and furan-based molecules.

Table 1: Key Structural Comparisons

Key Observations:

- Benzamide Core : All compounds share the benzamide backbone, critical for hydrogen bonding with target proteins. The 4-methyl group in the target compound may enhance lipophilicity compared to bromo or nitro substituents in analogs .

- Indoline vs.

- Furan Role: The furan-2-yl group, seen in both the target compound and the ATAD2 probe (), may facilitate π-π stacking in hydrophobic binding pockets, a feature critical for the ATAD2 probe’s sub-nanomolar activity .

Pharmacological and Biochemical Insights

- CRAC Domain Inhibitors () : The benzamide derivative in inhibits steroidogenesis via TSPO’s CRAC domain, showing dose-dependent efficacy. While the target compound lacks the triazol group critical for this activity, its indoline and furan substituents could modulate alternative pathways .

- ATAD2 Probe () : The furan-containing ATAD2 inhibitor demonstrates that furyl-benzamide hybrids can achieve high potency. The target compound’s indoline group may similarly enhance target engagement through rigid scaffolding .

- 4MNB () : Structural comparisons with 4MNB highlight how electron-withdrawing groups (e.g., bromo, nitro) affect crystallographic packing versus the electron-donating methyl group in the target compound, which may influence solubility and bioavailability .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes an indoline moiety, a furan ring, and a benzamide functional group. The synthesis typically involves several steps:

- Formation of Indoline : Starting from an appropriate aniline derivative, cyclization reactions are employed.

- Attachment of Furan Ring : This is achieved through coupling reactions, such as Suzuki or Heck coupling.

- Amide Bond Formation : The final step involves forming the amide bond between the indoline-furan intermediate and 4-methylbenzoic acid using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole and furan rings facilitate binding to specific enzymes and receptors, modulating their activity. This compound may inhibit certain metabolic pathways, leading to potential therapeutic effects against various diseases.

Potential Targets

Research indicates that compounds with indole structures often interact with neurotransmitter receptors, suggesting that this compound could have implications in neurological disorders.

Biological Activity

The compound's biological activity has been evaluated through various studies:

Anticancer Activity

A study investigated the anticancer properties of similar indole derivatives, revealing significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against breast and renal cancer cells . Although specific data on this compound is limited, its structural similarity suggests potential anticancer efficacy.

Antimicrobial Properties

Indole derivatives have also shown antimicrobial activity. Research indicates that compounds featuring furan and indole rings can exhibit moderate antimicrobial effects against various pathogens . This suggests that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.